3-Bromo-5-(fluoromethyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Molecular Design

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in molecular design, particularly within medicinal chemistry. rsc.orgdovepress.com Its presence in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and a vast array of alkaloids, underscores its biological importance. dovepress.com The nitrogen atom in the pyridine ring imparts unique characteristics, including basicity, water solubility, and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. researchgate.netnih.gov Consequently, pyridine and its derivatives are integral components in a wide range of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.neteurekalert.org The versatility of the pyridine scaffold allows it to serve as a bioisostere for other functional groups, enabling chemists to fine-tune the properties of a molecule to enhance its efficacy and reduce side effects. researchgate.net

Strategic Importance of Halogenation and Fluoromethylation for Reactivity Modulation

The introduction of halogen atoms onto the pyridine ring is a powerful strategy for modulating its chemical reactivity and biological activity. nih.govnih.gov Halogens, being electronegative, can significantly influence the electron distribution within the aromatic ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. researchgate.net This makes halopyridines valuable intermediates in a variety of cross-coupling reactions, allowing for the construction of more complex molecular architectures. eurekalert.orgnews-medical.net

Furthermore, the incorporation of fluorine-containing substituents, such as the fluoromethyl group (-CH2F), difluoromethyl group (-CHF2), or trifluoromethyl group (-CF3), has become a prominent strategy in drug design. acs.orgnih.gov The unique properties of fluorine, including its high electronegativity and small size, can lead to profound changes in a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov For instance, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can improve a drug's ability to cross cell membranes. nih.gov

Overview of Research Trajectories for Substituted Pyridines

Research into substituted pyridines is a dynamic and continuously evolving field. bcrcp.ac.innih.govresearchgate.net A primary focus is the development of novel and efficient synthetic methodologies to access polysubstituted and functionally diverse pyridine derivatives. nih.govnih.gov This includes the exploration of multicomponent reactions, C-H activation strategies, and the use of innovative catalysts to achieve regioselective functionalization of the pyridine ring. researchgate.net There is also a significant emphasis on the late-stage functionalization of complex pyridine-containing molecules, which allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies in drug discovery. nih.gov The synthesis and application of pyridine derivatives with unique electronic properties, such as those bearing both electron-withdrawing and electron-donating groups, continue to be an area of active investigation for their potential in materials science and catalysis.

The Chemical Compound: 3-Bromo-5-(fluoromethyl)pyridine

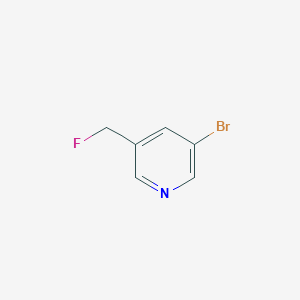

The compound this compound is a halogenated and fluoromethylated pyridine derivative that serves as a valuable building block in organic synthesis. Its structure incorporates a bromine atom at the 3-position and a fluoromethyl group at the 5-position of the pyridine ring. This specific substitution pattern imparts a unique combination of reactivity and properties to the molecule.

Chemical and Physical Properties

| Compound Name | Molecular Formula | CAS Number | Molecular Weight ( g/mol ) |

| This compound | C6H5BrFN | Not Available | ~206.01 |

| 3-Bromo-5-(difluoromethyl)pyridine | C6H4BrF2N | 640480 | 206.95 |

| 3-Bromo-5-(trifluoromethyl)pyridine (B1279140) | C6H3BrF3N | 436799-33-6 | 225.99 |

| 3-bromo-5-(trifluoromethoxy)pyridine | C6H3BrF3NO | Not Available | 240.93 |

Synthesis of this compound and Related Compounds

The synthesis of substituted pyridines often involves multi-step sequences. While a direct synthesis for this compound is not detailed in the provided search results, general methods for the synthesis of halogenated and functionalized pyridines can be applied. For example, a common approach involves the bromination of a pre-functionalized pyridine ring. A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which involves the diazotization of 2-methoxy-5-aminopyridine followed by fluorination and subsequent bromination. google.com Another patent details the synthesis of 3-bromopyridine (B30812) by the direct bromination of pyridine in the presence of sulfuric acid. google.com The introduction of the fluoromethyl group can be achieved through various fluorinating agents or by building the pyridine ring from precursors already containing the desired substituent.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its substituents. The bromine atom at the 3-position is susceptible to displacement by nucleophiles and can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more elaborate molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDALNQIIIRIWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-5-(fluoromethyl)pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR spectroscopy are fundamental techniques for the structural elucidation of fluorinated organic molecules like this compound.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the methylene (B1212753) protons of the fluoromethyl group. The chemical shifts (δ) of the pyridine (B92270) ring protons are influenced by the positions of the bromine and fluoromethyl substituents. The protons on the pyridine ring typically appear as multiplets due to spin-spin coupling with each other and with the fluorine atom of the fluoromethyl group. The methylene protons (CH₂) of the fluoromethyl group appear as a doublet due to coupling with the adjacent fluorine atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the attached substituents. The carbon of the fluoromethyl group is readily identifiable and exhibits coupling with the fluorine atom.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.com It provides a direct method for observing the fluorine atom. The spectrum for this compound shows a characteristic signal for the fluoromethyl group. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum can confirm the presence and electronic environment of the fluorine-containing moiety. thermofisher.com The large chemical shift range of ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral interpretation. thermofisher.com

| ¹H NMR Data for this compound |

| Assignment |

| Aromatic-H |

| CH₂F |

| ¹³C NMR Data for this compound |

| Assignment |

| Aromatic-C |

| CH₂F |

| ¹⁹F NMR Data for this compound |

| Assignment |

| CH₂F |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. 'm' denotes multiplet, 'd' denotes doublet, and 't' denotes triplet.

While specific 2D NMR data for this compound is not widely published, the application of these techniques is standard for structural confirmation of novel compounds. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY would reveal the coupling relationships between the protons on the pyridine ring, helping to confirm their relative positions.

HSQC would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C signals.

HMBC would show correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of the molecule, for instance, confirming the position of the fluoromethyl group relative to the bromine atom on the pyridine ring.

Optimize reaction conditions by observing the rate of formation of the product and the appearance of any impurities.

Identify and characterize transient intermediates that may not be isolable.

Elucidate the reaction mechanism by following the consumption of starting materials and the formation of products over time.

Mass Spectrometry for Reaction Progress Monitoring and Product Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the determination of the elemental formula of this compound. The experimentally determined exact mass is compared to the calculated theoretical mass for the expected formula (C₆H₅BrFN), confirming the elemental composition of the synthesized compound. The isotopic pattern observed in the mass spectrum, due to the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), provides further definitive evidence for the presence of a bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. srce.hrresearchgate.net This technique is routinely used to assess the purity of this compound samples. srce.hrresearchgate.net The LC component separates the target compound from any starting materials, byproducts, or other impurities present in the reaction mixture. The MS component then detects and identifies each separated component based on its mass-to-charge ratio. This allows for the quantification of the purity of the final product and the identification of any impurities, which is critical for its use in further synthetic applications. srce.hrresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Detailed Research Findings from Analogous Compounds:

To approximate the vibrational spectrum of this compound, we can analyze the spectra of similar molecules, such as various substituted pyridines. The study of these analogs allows for the assignment of characteristic vibrational frequencies for the pyridine ring and the substituent groups.

For instance, the vibrational spectra of substituted pyridines have been extensively studied, often supported by density functional theory (DFT) calculations to assign the observed bands to specific molecular motions. jconsortium.comnih.gov These studies provide a framework for interpreting the complex interplay of vibrations within the aromatic ring and the attached functional groups.

The C-H stretching vibrations of the pyridine ring are typically observed in the region of 3000-3100 cm⁻¹. jconsortium.com The in-plane and out-of-plane bending vibrations of the C-H bonds also give rise to characteristic bands in the fingerprint region of the spectrum.

The presence of a bromine atom and a fluoromethyl group on the pyridine ring will significantly influence the vibrational spectrum. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The vibrations of the fluoromethyl group, including C-F stretching and various bending modes, will also have characteristic frequencies.

A comprehensive study on 2-amino-3-bromopyridine (B76627) provided detailed assignments for the vibrational modes, which can serve as a reference for understanding the influence of a bromine substituent on the pyridine ring. jconsortium.com Similarly, research on other halogenated pyridines offers insights into the vibrational characteristics of the carbon-halogen bonds and their coupling with the ring modes.

Interactive Data Table of Vibrational Frequencies for Related Pyridine Derivatives:

Since direct experimental data for this compound is unavailable, the following table presents typical vibrational frequency ranges for key functional groups found in related substituted pyridine compounds. This provides an illustrative guide to the expected spectral features.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Analogous Compound Examples |

| Pyridine Ring C-H Stretching | 3000 - 3100 | Pyridine, Substituted Pyridines jconsortium.comnih.gov |

| Pyridine Ring C-C/C-N Stretching | 1400 - 1600 | Pyridine, Substituted Pyridines jconsortium.com |

| C-H In-plane Bending | 1000 - 1300 | Pyridine, Substituted Pyridines jconsortium.com |

| C-H Out-of-plane Bending | 700 - 900 | Pyridine, Substituted Pyridines |

| C-Br Stretching | 500 - 600 | Bromo-substituted aromatics |

| C-F Stretching (of CH₂F) | 1000 - 1100 | Fluoroalkanes |

| CH₂ Bending (Scissoring) | 1400 - 1480 | Alkanes |

It is important to note that the exact frequencies for this compound may vary due to the specific electronic and steric interactions between the substituents and the pyridine ring.

Conformational Analysis:

Vibrational spectroscopy can also provide insights into the conformational isomers of a molecule. For flexible molecules, different conformers may coexist, each with a distinct vibrational spectrum. However, for a relatively rigid molecule like this compound, significant conformational isomerism is not expected at room temperature. The primary conformation will be dictated by the orientation of the fluoromethyl group relative to the pyridine ring. Computational studies on related molecules could provide a more definitive understanding of the conformational landscape.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. For a molecule like 3-Bromo-5-(fluoromethyl)pyridine, DFT calculations can provide profound insights into its behavior at the atomic level.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The primary conformational flexibility in this molecule arises from the rotation of the fluoromethyl group (-CH2F) around the C-C bond connecting it to the pyridine (B92270) ring.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to explore the potential energy surface associated with this rotation. It is anticipated that the most stable conformer would have the C-F bond oriented in a way that minimizes steric hindrance with the adjacent hydrogen atom on the pyridine ring. The optimized geometry would provide key structural parameters. While specific experimental data for this exact molecule is scarce, theoretical calculations provide valuable predictions.

Table 1: Predicted Optimized Geometric Parameters for this compound (Note: These are representative values based on DFT calculations of similar molecules and are not from a specific experimental study on this compound.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.34 Å |

| C6-N1 | 1.33 Å | |

| C3-Br | 1.90 Å | |

| C5-C7 | 1.51 Å | |

| C7-F | 1.39 Å | |

| Bond Angle | C6-N1-C2 | 117.0° |

| N1-C2-C3 | 123.5° | |

| C4-C3-Br | 119.5° | |

| Dihedral Angle | C4-C5-C7-F | ~60° or ~180° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the electron-withdrawing nature of the bromine atom and the fluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is likely to be localized primarily on the pyridine ring and the bromine atom, which possesses lone pairs of electrons. The LUMO is expected to be distributed over the pyridine ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing substituents.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on DFT calculations of similar molecules and are not from a specific experimental study on this compound.)

| Orbital | Predicted Energy (eV) |

| HOMO | -6.8 eV |

| LUMO | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

Electrostatic Potential Mapping (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. researchgate.net Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack. researchgate.net

In the case of this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the pyridine ring due to its high electronegativity and lone pair of electrons. The fluorine atom will also contribute to a region of negative potential. Regions of positive potential (blue) are likely to be found on the hydrogen atoms of the pyridine ring and the fluoromethyl group. The bromine atom, despite being electronegative, can exhibit a region of positive potential on its outermost surface along the C-Br bond axis, known as a sigma-hole, which can lead to halogen bonding interactions.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Calculations for Key Synthetic Steps

The synthesis of this compound can involve several key steps, such as bromination of a pyridine precursor or the introduction of the fluoromethyl group. Transition state theory can be used to locate the high-energy transition state structures that connect reactants to products.

Energy Profiles of Catalytic Cycles

Many synthetic routes to substituted pyridines rely on catalytic cycles. Computational chemistry can be used to map out the entire energy profile of such a cycle. This involves calculating the energies of all intermediates and transition states.

An energy profile provides a comprehensive view of the reaction mechanism, highlighting the most stable intermediates and the highest energy barriers. For a palladium-catalyzed cross-coupling reaction involving this compound, for example, the energy profile would detail the energetics of the catalyst's activation, its interaction with the reactants, and the final product formation with catalyst regeneration. Such detailed computational studies for this specific molecule have not been extensively reported.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules like this compound, offering insights that complement and aid in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, such as those based on density functional theory (DFT), can predict the chemical shifts of NMR-active nuclei, including ¹H, ¹³C, and ¹⁹F. researchgate.netwikipedia.org These predictions are valuable for assigning signals in experimental spectra to specific atoms within the molecule.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For this compound, the electronegative bromine atom and the fluoromethyl group are expected to significantly impact the chemical shifts of the pyridine ring protons and carbons. gcwgandhinagar.comnih.gov

Predicted ¹H NMR Chemical Shifts: The protons on the pyridine ring are expected to resonate at distinct chemical shifts due to the influence of the substituents. Protons closer to the electronegative bromine and nitrogen atoms would likely be deshielded and appear at a lower field (higher ppm).

Predicted ¹³C NMR Chemical Shifts: The carbon atoms of the pyridine ring and the fluoromethyl group will also exhibit a range of chemical shifts. The carbon attached to the bromine will be influenced by the heavy atom effect, while the carbon of the fluoromethyl group will show a characteristic shift due to the attached fluorine atoms. Carbons in the pyridine ring will be affected by the inductive and resonance effects of both the bromine and fluoromethyl substituents. acs.orgresearchgate.net

Predicted ¹⁹F NMR Chemical Shifts: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. wikipedia.org The chemical shift of the fluorine atoms in the fluoromethyl group is a key parameter. The typical range for a -CH₂F group is between -200 to -220 ppm. wikipedia.org The electronic effects of the pyridine ring and the bromine atom will influence the precise chemical shift. wikipedia.orghuji.ac.il

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H-2 | Data not available |

| H-4 | Data not available |

| H-6 | Data not available |

| CH₂F | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| C-4 | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| CH₂F | Data not available |

| ¹⁹F | Data not available |

Note: Specific predicted values require dedicated computational studies which are not publicly available. The table is presented as a template for such data.

Computational methods can simulate the vibrational spectra (infrared and Raman) of this compound. nih.gov These simulations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the simulated spectra with experimental Fourier-transform infrared (FTIR) and Raman spectra, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.govresearchgate.net

Key vibrational modes for this molecule would include:

Pyridine ring stretching and bending vibrations: These are characteristic of the aromatic system.

C-Br stretching vibration: This will appear at a characteristic low frequency.

C-F stretching and bending vibrations: These are associated with the fluoromethyl group.

CH₂ bending and wagging vibrations: These are also part of the fluoromethyl group's vibrational signature.

The positions of these bands are sensitive to the electronic and steric effects of the substituents. rsc.org For instance, the electron-withdrawing nature of the bromine and fluoromethyl groups can influence the force constants of the pyridine ring bonds, leading to shifts in their vibrational frequencies. acs.org

Interactive Data Table: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Pyridine Ring Stretch | Data not available | Data not available |

| C-H Stretch | Data not available | Data not available |

| C-Br Stretch | Data not available | Data not available |

| C-F Stretch | Data not available | Data not available |

| CH₂ Bend | Data not available | Data not available |

Note: Specific predicted and experimental values require dedicated computational and experimental studies which are not publicly available. The table is presented as a template for such data.

Structure-Reactivity Relationship Studies

Theoretical studies can provide significant insights into the relationship between the molecular structure of this compound and its chemical reactivity.

The bromine atom and the fluoromethyl group exert significant electronic effects on the pyridine ring, influencing its reactivity towards electrophilic and nucleophilic reagents.

Inductive Effect: Both bromine and the fluoromethyl group are electron-withdrawing through the inductive effect (-I effect) due to the high electronegativity of the halogen atoms. gcwgandhinagar.com This effect deactivates the pyridine ring towards electrophilic substitution. chegg.com The nitrogen atom in the pyridine ring also has an electron-withdrawing inductive effect. gcwgandhinagar.com

Resonance Effect: Bromine can donate a lone pair of electrons to the pyridine ring through resonance (+R effect), which would activate the ring. However, for halogens, the inductive effect generally outweighs the resonance effect.

Fluoromethyl Group: The fluoromethyl group is primarily an inductively withdrawing group.

These combined electronic effects make the pyridine ring electron-deficient, which can influence its interaction with other molecules and its propensity to undergo certain types of reactions. For example, the electron-poor nature of the ring would make it more susceptible to nucleophilic aromatic substitution. acs.org

Steric hindrance plays a crucial role in determining the regioselectivity of reactions involving this compound. The bromine atom at the 3-position and the fluoromethyl group at the 5-position create a specific steric environment around the pyridine ring.

Substitution Reactions: In nucleophilic or electrophilic substitution reactions, the incoming reagent will preferentially attack the positions that are least sterically hindered. The positions ortho to the substituents (positions 2, 4, and 6) will experience varying degrees of steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions: In reactions such as Suzuki or Stille coupling, where a metal catalyst is involved, the steric bulk around the bromine atom can influence the rate and efficiency of the reaction. The fluoromethyl group, while not directly participating in the coupling, can sterically influence the approach of the catalyst and the coupling partner to the reactive site.

Computational modeling can be used to map the steric accessibility of different positions on the pyridine ring, providing a quantitative measure of steric hindrance and helping to predict the most likely sites for chemical reactions.

In-depth Analysis of this compound Reveals Limited Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases indicates that detailed research findings on the specific applications of the chemical compound This compound are not widely available in the public domain. The user-requested outline, focusing on its role in advanced organic synthesis and materials science, could not be substantiated with specific examples or detailed research data for this particular molecule.

It is crucial to distinguish This compound from the structurally similar but distinct compound, 3-Bromo-5-(trifluoromethyl)pyridine (B1279140) . The latter, which contains a trifluoromethyl (-CF3) group instead of a fluoromethyl (-CH2F) group, is well-documented in scientific literature, with a significant body of research pertaining to its use as a synthetic intermediate in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group significantly influences the compound's electronic properties and reactivity, making it a common building block in medicinal chemistry.

Its role as an intermediate for complex natural product synthesis.

Its application as a building block for creating heterocyclic libraries.

Its exploration in ligand design for catalysis.

Its investigation as a precursor for functional materials.

While general synthetic methods for halogenated and fluorinated pyridines exist, specific studies focusing on the synthesis and subsequent application of this compound are not readily found. The electronic and steric effects of the monofluoromethyl group differ significantly from the trifluoromethyl group, meaning the applications and reactivity of the two compounds cannot be assumed to be interchangeable.

Due to the lack of specific, verifiable research on This compound that aligns with the requested article structure, it is not possible to generate a scientifically accurate and informative article that strictly adheres to the provided outline. The available data primarily concerns the trifluoromethyl analogue, which falls outside the explicit scope of the user's request.

Applications in Advanced Organic Synthesis and Materials Science Research

Research into Functional Materials Precursors

Potential in Polymer and Coating Applications

There is currently no specific research data or published literature detailing the direct application of 3-Bromo-5-(fluoromethyl)pyridine in the development of polymers or coatings. The investigation into its role as a monomer or an additive in polymerization processes has not been documented in available scientific reports.

The potential utility of this compound in polymer science would theoretically stem from the reactivity of its bromine and fluoromethyl substituents. The bromo group could potentially be used as a site for cross-coupling reactions to create polymer backbones or as a functional handle for grafting onto existing polymer chains. The fluoromethyl group might impart desirable properties such as thermal stability, chemical resistance, and altered surface energy to a polymer matrix. However, without experimental studies, these remain hypothetical applications.

Exploration of Electronic and Optical Properties (e.g., NLO materials)

Currently, there are no specific studies or published data on the experimental or theoretical exploration of the electronic and optical properties of this compound. Consequently, its potential as a nonlinear optical (NLO) material has not been investigated or reported in the scientific literature.

The field of NLO materials often involves molecules with significant dipole moments and hyperpolarizability, typically arising from a π-electron system functionalized with strong electron-donating and electron-withdrawing groups. While the pyridine (B92270) ring and its substituents in this compound would create a specific electronic distribution, a detailed analysis of its NLO properties, including measurements of its second- or third-order nonlinear susceptibility, is not available. Theoretical calculations using methods like Density Functional Theory (DFT) would be required to predict its potential in this area, but such studies for this specific compound have not been published.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-5-(fluoromethyl)pyridine and its derivatives will likely pivot towards greener and more efficient methodologies that minimize waste and avoid harsh conditions. acs.orgnih.gov Current strategies for producing functionalized pyridines often rely on multi-step procedures with stoichiometric reagents. acs.org Future research could focus on developing sustainable alternatives.

Key areas for development include:

Catalytic Approaches: The use of earth-abundant metal catalysts, such as iron, has been shown to be effective for the synthesis of substituted pyridines from simple precursors like ketoxime acetates and aldehydes. rsc.org Adapting such iron-catalyzed cyclizations could provide a more environmentally benign route to the core pyridine (B92270) structure.

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient for building molecular complexity. acs.orgnih.gov Designing an MCR that incorporates the bromo- and fluoromethyl- functionalities from simple, readily available starting materials would represent a significant advancement in sustainability.

Renewable Feedstocks: Research into thermo-catalytic processes that convert renewable resources like glycerol (B35011) and ammonia (B1221849) into pyridines using zeolite catalysts is paving the way for non-petroleum-based chemical production. rsc.org Future innovations could adapt this concept for the synthesis of highly specialized pyridines.

Metal-Free Synthesis: The development of metal-free cascade reactions, such as those involving a tandem Pummerer-type rearrangement and aza-Prins cyclization, offers a novel strategy for creating highly functionalized pyridines without residual metal contaminants. acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. bohrium.comspringerprofessional.de This technology is particularly well-suited for the synthesis of heterocyclic compounds. nih.govuc.pt

Flow Chemistry Advantages: The integration of flow chemistry for the synthesis of this compound could provide several benefits over conventional batch methods. bohrium.com These include superior control over reaction parameters like temperature and residence time, the ability to safely handle hazardous reagents, and streamlined multi-step "telescoped" reactions that avoid the isolation of intermediates. uc.pt

Table 1: Comparison of Flow Chemistry vs. Traditional Batch Synthesis

| Feature | Flow Chemistry | Traditional Batch Synthesis |

|---|---|---|

| Heat & Mass Transfer | Excellent, due to high surface-area-to-volume ratio. bohrium.com | Often limited, leading to hotspots and gradients. |

| Safety | Enhanced, small reaction volumes minimize risk. nih.gov | Higher risk with large volumes of hazardous materials. |

| Scalability | Straightforward, by extending operation time ("scaling out"). bohrium.com | Complex, often requires re-optimization of conditions. |

| Reproducibility | High, due to precise process control. bohrium.com | Can be variable between batches. |

| Automation | Easily integrated with automated platforms. chemspeed.com | More challenging to fully automate. |

Furthermore, automated synthesis platforms can accelerate the exploration of this compound derivatives. sigmaaldrich.comchemspeed.com These systems can perform high-throughput reaction screening and library synthesis, enabling researchers to rapidly generate and test a wide array of new molecules for various applications by coupling the core scaffold with different building blocks. chemspeed.comemolecules.com

Photoredox Catalysis and Electrosynthesis for Advanced Functionalization

The bromine atom on the this compound ring is a versatile handle for further chemical modification, traditionally through palladium-catalyzed cross-coupling reactions. However, emerging techniques like photoredox catalysis and electrosynthesis offer novel, mild, and highly selective pathways for functionalization.

Photoredox Catalysis: Visible-light photoredox catalysis uses light energy to generate reactive radical intermediates under exceptionally mild conditions. springerprofessional.deacs.org This methodology could be applied to this compound in several ways:

C-Br Bond Functionalization: Photoredox-mediated pathways can activate the C-Br bond for coupling with a wide range of partners, often under conditions that tolerate sensitive functional groups. acs.orgnih.gov

C-H Functionalization: By generating pyridinyl radicals, it may be possible to directly functionalize the C-H bonds of the pyridine ring, offering new avenues for derivatization that are complementary to classical methods. acs.org

Dual Catalysis: Combining photoredox catalysis with transition metal catalysis (e.g., nickel or copper) can enable previously inaccessible transformations, expanding the toolbox for creating complex molecules from the this compound scaffold. nih.govsnnu.edu.cn

Electrosynthesis: Electrosynthesis uses electrical current to drive chemical reactions, often eliminating the need for stoichiometric chemical oxidants or reductants and thus reducing waste. researchgate.net This technique has been successfully applied to pyridine derivatives for both reduction and oxidation processes. researchgate.net Future research could explore the electrocatalytic hydrogenation of the pyridine ring to produce fluorinated piperidines, which are highly sought-after motifs in medicinal chemistry. acs.orgnih.gov Additionally, electrosynthesis could provide a green method for generating reactive intermediates for subsequent functionalization. rsc.org

Computational Design and Predictive Modeling for Targeted Synthesis

Modern synthetic chemistry is increasingly supported by computational tools that can predict reaction outcomes, optimize processes, and guide the design of novel synthetic routes. frontiersin.orgchemrxiv.org For a molecule like this compound, these methods can significantly accelerate its development and application.

Key Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to investigate reaction mechanisms, determine the stability of intermediates, and predict the regioselectivity of functionalization reactions. nih.govnih.govresearchgate.net This insight allows chemists to select the most promising reaction conditions before starting experimental work. For instance, DFT could model the phosphination or fluoroalkylation of the pyridine ring to understand site-selectivity. nih.gov

Machine Learning for Route Design: AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways. frontiersin.org These platforms can be integrated with sustainability metrics to design routes that are not only synthetically viable but also environmentally conscious ("greenness-by-design"). rsc.org

Predictive Property Modeling: Computational methods can predict the physicochemical and electronic properties of hypothetical derivatives of this compound. youtube.com This allows for the in silico design of molecules with specific properties tailored for applications in materials science or agrochemistry, guiding synthetic efforts toward the most promising targets.

Table 2: Potential Applications of Computational Modeling for this compound

| Modeling Technique | Application Area | Potential Outcome |

|---|---|---|

| DFT Calculations | Reaction Mechanism Studies | Predict regioselectivity of C-H vs. C-Br functionalization. nih.gov |

| DFT Calculations | Excited-State Properties | Assess suitability of derivatives for optoelectronic applications. acs.org |

| Machine Learning | Retrosynthesis | Propose novel, efficient, and sustainable synthetic routes. frontiersin.orgsynthiaonline.com |

| Molecular Dynamics | Material Science | Simulate crystal packing and intermolecular interactions for new materials. acs.org |

Expanding Applications in Beyond-Drug Discovery Research Areas

While functionalized pyridines are vital in pharmaceuticals, their utility extends far beyond medicine. The unique electronic properties conferred by the fluorine and bromine substituents make this compound an attractive candidate for development in materials science and agrochemistry.

Agrochemicals: Pyridine derivatives are a major class of compounds used in crop protection. acs.org The introduction of fluorine atoms is a well-established strategy in agrochemical design to enhance metabolic stability and biological activity. nih.gov The this compound scaffold could serve as a key intermediate for a new generation of herbicides, fungicides, or insecticides. The bromine atom provides a convenient point for diversification, allowing for the rapid synthesis and screening of compound libraries to identify new active agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-5-(fluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of 5-(fluoromethyl)pyridine derivatives. Key steps include halogenation using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) to minimize side reactions. Catalytic systems like Lewis acids (e.g., FeCl₃) enhance regioselectivity . For example, Ghiasuddin et al. achieved a 78% yield by optimizing solvent polarity (dichloromethane) and reaction time (12 hours) . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from brominated byproducts.

Q. How is spectroscopic characterization (NMR, FTIR) performed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The fluoromethyl group (-CH₂F) shows distinct splitting patterns (e.g., doublet of triplets at δ ~4.8 ppm due to coupling with fluorine and adjacent protons) . The bromine atom deshields the pyridine ring, shifting aromatic protons upfield (δ 7.5–8.2 ppm).

- FTIR : Stretching vibrations for C-Br (~560 cm⁻¹) and C-F (~1100 cm⁻¹) confirm functional groups. Computational validation (DFT) matches experimental spectra to rule out structural ambiguities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, goggles, fume hood) due to skin/eye irritation risks (Hazard Statements: H315, H319).

- Waste Disposal : Halogenated waste must be segregated and treated with alkaline hydrolysis to degrade brominated intermediates .

Advanced Research Questions

Q. How do electronic properties (HOMO-LUMO gaps, dipole moments) of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : DFT studies reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electrophilicity. The electron-withdrawing -Br and -CH₂F groups polarize the pyridine ring, enhancing Suzuki-Miyaura coupling reactivity with aryl boronic acids (e.g., Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C). The dipole moment (~3.8 D) facilitates solubility in polar aprotic solvents (DMF, DMSO), improving reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data vs. computational models for this compound?

- Methodological Answer : Single-crystal XRD (space group P2₁/c) shows a planar pyridine ring with Br···F non-covalent interactions (3.1 Å). Discrepancies in bond lengths (e.g., C-Br: XRD = 1.89 Å vs. DFT = 1.92 Å) arise from basis set limitations (B3LYP/6-311++G**). Hybrid methods (e.g., DFT-D3 dispersion corrections) improve agreement with experimental data .

Q. How does this compound perform in nonlinear optical (NLO) applications?

- Methodological Answer : Hyperpolarizability (β) values calculated via TDDFT (CAM-B3LYP) show β = 1.5 × 10⁻³⁰ esu, making it a candidate for NLO materials. The fluoromethyl group enhances charge transfer asymmetry, while bromine increases polarizability. Experimental validation via Kurtz-Perry powder method confirms second-harmonic generation (SHG) efficiency ~1.2× urea .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Methodological Answer : Batch-to-batch variability arises from incomplete bromination or overhalogenation. Solutions include:

- Process Optimization : Use flow chemistry to control exothermic reactions (T < 10°C).

- In-situ Monitoring : Raman spectroscopy tracks bromine consumption, halting reactions at 85% conversion to prevent di-brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.